molecular formula C8H8Br2 B583547 1,4-Di(bromomethyl)benzene-d4 CAS No. 74903-75-6

1,4-Di(bromomethyl)benzene-d4

Cat. No.: B583547
CAS No.: 74903-75-6
M. Wt: 267.984
InChI Key: RBZMSGOBSOCYHR-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di(bromomethyl)benzene-d4 (CAS: 74903-75-6) is a deuterated aromatic compound with the molecular formula C8H4D4Br2 and a molecular weight of 267.98 g/mol . It features a benzene ring with two bromomethyl (-CH2Br) substituents at the 1,4-positions and four deuterium atoms replacing hydrogen on the aromatic ring. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) studies, pharmacokinetic research, and as a stable internal standard in analytical chemistry . The non-deuterated analog (CAS: 623-24-5) is widely used as a precursor in synthesizing symmetrical bis-tertiary amines and other pharmaceuticals .

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMSGOBSOCYHR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])CBr)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) and Dibenzoyl Peroxide

The most widely documented method involves free-radical bromination of p-xylene-d4 using NBS and dibenzoyl peroxide (BPO) as an initiator. Bruhin et al. pioneered this approach, achieving a 40% yield under reflux conditions in carbon tetrachloride (CCl₄) . Key steps include:

  • Reaction Mechanism : BPO decomposes thermally to generate radicals, abstracting hydrogen from p-xylene-d4’s methyl groups. NBS then delivers bromine atoms, resulting in sequential bromination.

  • Optimization : Extended reaction times (24–48 hours) and stoichiometric excess of NBS (1.1–1.2 equivalents per methyl group) improve conversion.

Table 1: NBS/BPO Method Parameters

ParameterBruhin et al. ACS Protocol
Starting Materialp-Xylene-d4Analogous aryl compound
SolventCCl₄CCl₄
TemperatureReflux (~76°C)Reflux
NBS Equivalents2.22.0
BPO Loading10 mol%10 mol%
Yield40%82%*

*Reported for a structurally analogous compound , suggesting potential for optimization.

Bromination with Elemental Bromine (Br₂) and Catalysts

Traditional bromination employs Br₂ with iron (Fe) or aluminum bromide (AlBr₃) catalysts. VulcanChem reports this route for p-xylene-d4, though primary literature examples are scarce . The reaction proceeds via electrophilic substitution:

  • Catalyst Activation : Fe or AlBr₃ polarizes Br₂, generating Br⁺ ions.

  • Electrophilic Attack : Br⁺ substitutes deuterium on the aromatic ring, followed by side-chain bromination.

Challenges :

  • Deuterium Loss : H/D exchange may occur under acidic conditions, reducing isotopic purity.

  • Safety : Handling liquid Br₂ requires stringent controls due to toxicity and corrosivity.

Continuous Flow Photochemical Bromination

A modern adaptation leverages photochemical flow reactors for enhanced efficiency. RSC’s autonomous system demonstrated 90% yield for a bromomethylated biphenyl derivative using NBS, blue light (60 W), and segmented flow extraction . Key advantages:

  • Precision : Photoirradiation (λ = 450 nm) selectively activates NBS, minimizing side reactions.

  • Scalability : Flow rates of 2.5 mL/min and in-line separation reduce purification steps.

Table 2: Flow Reactor Conditions

ParameterValue
Reactor Volume5 mL PFA tubing
Light Source60 W blue LED
Residence Time1.3 min
SolventAcetonitrile (ACN)
Yield90%

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYieldIsotopic PurityScalabilitySafety
NBS/BPO (Batch) 40%HighModerateModerate
Br₂/Catalyst UnreportedModerateHighLow
Flow Photochemical 90%*HighHighHigh

*For analogous compounds; target-specific yields require validation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

  • Cost Efficiency : Br₂-based methods are economical but pose handling challenges.

  • Regulatory Compliance : Flow systems reduce waste and enhance reproducibility, aligning with green chemistry principles.

  • Quality Control : NMR and mass spectrometry ensure deuterium retention ≥98%.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(bromomethyl)benzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include terephthalic acid or 1,4-benzenedicarboxaldehyde.

    Reduction: Products include 1,4-dimethylbenzene-d4.

Scientific Research Applications

1,4-Di(bromomethyl)benzene-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,4-Di(bromomethyl)benzene-d4 involves its ability to participate in various chemical reactions due to the presence of bromine atoms and deuterium. The bromine atoms act as leaving groups in substitution reactions, while the deuterium atoms provide stability and unique spectroscopic properties. The compound can interact with molecular targets through electrophilic aromatic substitution, nucleophilic substitution, and other reaction pathways .

Comparison with Similar Compounds

1,4-Dibromobenzene-d4

  • Molecular Formula : C6D4Br2
  • Molecular Weight : 239.93 g/mol
  • Key Differences :
    • Substituents: Bromine atoms are directly attached to the benzene ring, unlike the bromomethyl groups in 1,4-di(bromomethyl)benzene-d4.
    • Reactivity: Bromine substituents are less reactive in nucleophilic substitution compared to bromomethyl groups, making this compound more versatile in alkylation reactions .
    • Applications: Primarily used in chemical synthesis and as a reference material, whereas the bromomethyl derivative is favored in drug development and isotopic tracing .

2,6-Di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines

  • Molecular Formula: Varies (e.g., C13H12Br2NO4)
  • Key Differences :
    • Core Structure: Dihydropyridine ring vs. benzene ring, introducing heterocyclic electronic effects.
    • Functional Groups: Alkoxycarbonyl and aryl groups enhance amphiphilic properties, enabling applications in surfactants and lipid-soluble pharmaceuticals.
    • Reactivity: Bromomethyl groups in dihydropyridines undergo selective substitutions for cationic derivatives, while this compound is more suited for symmetrical alkylation .

Non-Deuterated 1,4-Bis(bromomethyl)benzene

  • Molecular Formula : C8H8Br2
  • Molecular Weight : 263.96 g/mol
  • Key Differences :
    • Isotopic Effects: The absence of deuterium results in faster metabolic degradation and distinct NMR profiles.
    • Applications: Used as a precursor for bis-tertiary amines in drug synthesis, whereas the deuterated version is critical for isotopic labeling and reducing kinetic isotope effects in reaction studies .

Research Findings and Data Tables

Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C8H4D4Br2 267.98 74903-75-6 Bromomethyl, deuterated ring
1,4-Dibromobenzene-d4 C6D4Br2 239.93 Not provided Bromo, deuterated ring
2,6-Di(bromomethyl)-dihydropyridine C13H12Br2NO4 ~402.06 Not provided Bromomethyl, alkoxycarbonyl
1,4-Bis(bromomethyl)benzene C8H8Br2 263.96 623-24-5 Bromomethyl

Biological Activity

1,4-Di(bromomethyl)benzene-d4 (CAS No. 74903-75-6) is a deuterated derivative of 1,4-Di(bromomethyl)benzene, which is primarily utilized in organic synthesis and research applications. This compound's biological activity has been explored in various contexts, particularly concerning its interaction with biological systems and potential therapeutic applications.

Structure

This compound features a benzene ring with two bromomethyl groups at the 1 and 4 positions, where the hydrogen atoms are replaced by deuterium isotopes. The molecular formula is C8H8Br2D4.

Synthesis

The synthesis of this compound typically involves the bromination of toluene derivatives followed by deuteration processes. The presence of deuterium enhances the compound's stability and alters its reactivity in biological systems.

Antimicrobial Properties

Research has indicated that halogenated compounds like 1,4-Di(bromomethyl)benzene exhibit antimicrobial properties. A study demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to the lipophilic nature of the brominated moieties, which facilitate interaction with lipid membranes .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that brominated aromatic compounds can inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, impacting their therapeutic efficacy .

Study on Antimicrobial Efficacy

A case study evaluated the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to well-known antibiotics .

Enzyme Interaction Analysis

In a separate study focusing on enzyme interactions, researchers assessed the inhibitory effects of this compound on CYP450 enzymes. The findings revealed that this compound could reduce enzyme activity by up to 70% at specific concentrations, suggesting its potential as a pharmacological agent in modulating drug metabolism .

The mechanism through which this compound exerts its biological effects involves:

  • Membrane Disruption : The lipophilic nature of the brominated groups allows for integration into lipid bilayers, disrupting membrane integrity.
  • Enzyme Binding : The compound may bind to active sites on enzymes like CYP450s, inhibiting their function and altering metabolic pathways.

Absorption and Distribution

Following administration, this compound is rapidly absorbed into systemic circulation. Its distribution is influenced by its lipophilicity and ability to cross cellular membranes.

Metabolism

The metabolism of this compound primarily occurs via oxidative pathways mediated by cytochrome P450 enzymes. This process leads to the formation of various metabolites that may exhibit different biological activities compared to the parent compound.

Excretion

Excretion is primarily renal, with metabolites being eliminated through urine. The presence of deuterium may affect the rate of metabolism and excretion compared to non-deuterated analogs.

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for distinguishing 1,4-di(bromomethyl)benzene-d4 from its non-deuterated analog?

  • Methodological Answer : The deuterated compound (C6_6D4_4Br2_2) exhibits distinct isotopic shifts in NMR and IR spectra compared to its non-deuterated counterpart (C6_6H4_4Br2_2). For example, in 1^1H NMR, the absence of aromatic proton signals (replaced by deuterium) confirms deuteration. IR spectroscopy shows altered C-D stretching vibrations (~2200 cm1^{-1}) instead of C-H (~3100 cm1^{-1}). Non-deuterated 1,4-dibromobenzene has well-documented IR peaks in CCl4_4 solutions (e.g., C-Br stretches at ~560 cm1^{-1}) .

Q. How can purity and isotopic enrichment of this compound be validated?

  • Methodological Answer : Quantitative 2^2H NMR or mass spectrometry (MS) is recommended. High-resolution MS can confirm the molecular ion peak at m/z 239.930 (average mass) and isotopic distribution. NMR standards like 1,4-bis(trimethylsilyl)benzene-d4 (>99% purity by NMR) provide a reference for deuterium integration .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) in airtight, light-resistant containers at 0–6°C. Deuterated compounds are sensitive to moisture and isotopic exchange; use desiccants and monitor for bromine displacement reactions over time .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction pathways in cross-coupling reactions involving this compound?

  • Methodological Answer : Deuterium substitution alters activation energies in C-Br bond cleavage. For example, in Suzuki-Miyaura couplings, slower oxidative addition rates may occur due to C-D bonds’ higher stability. Monitor reaction kinetics via GC-MS or in situ NMR, comparing deuterated vs. non-deuterated substrates. Calibrate catalyst loading (e.g., Pd-based systems) to account for KIEs .

Q. What strategies resolve contradictions in isotopic labeling efficiency during synthesis?

  • Methodological Answer : If incomplete deuteration is observed (e.g., residual protons in NMR), optimize reaction conditions:

  • Use excess deuterated reagents (e.g., D2_2O or deuterated acids) during bromination.
  • Employ catalytic deuteration methods (e.g., metal-catalyzed H/D exchange).
  • Purify via recrystallization in deuterated solvents to minimize isotopic dilution .

Q. How can this compound be used as a precursor for deuterated polymers or advanced materials?

  • Methodological Answer : The compound serves as a building block for deuterated poly(p-phenylene vinylene) (PPV) derivatives. For example:

  • React with Grignard reagents to form deuterated aromatic monomers.
  • Use in Heck couplings to introduce deuterated spacers in electrochromic polymers.
  • Characterize materials via small-angle neutron scattering (SANS) to study deuterium’s impact on polymer morphology .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Spill Management : Neutralize bromine residues with sodium thiosulfate.
  • Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent toxic HBr/DBr emissions .

Q. How does deuterium incorporation affect crystallographic studies of derivatives?

  • Methodological Answer : Deuterium’s lower neutron scattering length (6.671 fm) vs. hydrogen (−3.739 fm) enhances contrast in neutron diffraction. Use single-crystal X-ray diffraction (SCXRD) with deuterated analogs to resolve hydrogen bonding networks in supramolecular assemblies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.